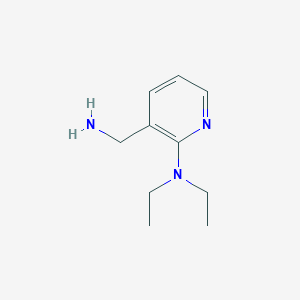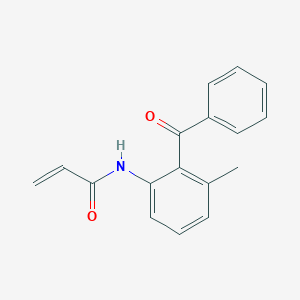
3-(aminomethyl)-N,N-diethylpyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Aminomethyl)-N,N-diethylpyridin-2-amine is a chemical compound with the molecular formula C10H18N2. It is a derivative of pyridine, featuring an amino group attached to the third carbon of the pyridine ring and two ethyl groups attached to the nitrogen atom of the amino group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Chichibabin Pyridine Synthesis: One common method involves the Chichibabin pyridine synthesis, where an aldehyde (such as formaldehyde) reacts with an amine (such as diethylamine) and a ketone (such as acetone) under acidic conditions to form the pyridine ring.
Reductive Amination: Another method is reductive amination, where an appropriate pyridine derivative is reacted with an amine and a reducing agent (such as sodium cyanoborohydride) to introduce the amino group.
Industrial Production Methods: In industrial settings, the compound is typically synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The amino group can be oxidized to form a nitro group, resulting in 3-(nitromethyl)-N,N-diethylpyridin-2-amine.
Reduction: The nitro group can be reduced to an amine, yielding the original compound.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) and halogenating agents like bromine (Br2).
Major Products Formed:
Oxidation: Nitro derivatives
Reduction: Amine derivatives
Substitution: Halogenated or nitrated pyridines
作用機序
Target of Action
Similar compounds such as aminoglycosides and benzoxaboroles have been reported to target bacterial membranes and mycobacterium tuberculosis leucyl-trna synthetase (leurs) respectively . These targets play crucial roles in bacterial growth and survival .
Mode of Action
Aminoglycosides, which are structurally related, bind to bacterial ribosomes, inhibiting protein synthesis and promoting mistranslation . Benzoxaboroles, another related class of compounds, inhibit LeuRS, an enzyme essential for protein synthesis in Mycobacterium tuberculosis .
Biochemical Pathways
It can be inferred from related compounds that it may interfere with protein synthesis and other essential cellular processes .
Pharmacokinetics
The pharmacokinetics of related compounds have been studied .
Result of Action
Based on the mode of action of related compounds, it can be inferred that it may lead to inhibition of protein synthesis, leading to bacterial death .
Action Environment
The synthesis of related compounds has been optimized to avoid the use of expensive and environmentally pollutant reagents and solvents .
科学的研究の応用
3-(Aminomethyl)-N,N-diethylpyridin-2-amine has various applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological processes.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
類似化合物との比較
3-(Aminomethyl)pyridine: A simpler pyridine derivative without the diethyl groups.
4-(Aminomethyl)pyridine: A structural isomer with the amino group on the fourth carbon of the pyridine ring.
2-(Aminomethyl)pyridine: Another isomer with the amino group on the second carbon of the pyridine ring.
Uniqueness: 3-(Aminomethyl)-N,N-diethylpyridin-2-amine is unique due to the presence of the diethyl groups, which can influence its chemical reactivity and biological activity compared to its simpler counterparts. These groups can enhance the compound's lipophilicity, potentially improving its ability to cross cell membranes and interact with biological targets.
特性
IUPAC Name |
3-(aminomethyl)-N,N-diethylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-3-13(4-2)10-9(8-11)6-5-7-12-10/h5-7H,3-4,8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFAOZBFQTYAOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=CC=N1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]methanesulfonamide](/img/structure/B2787604.png)

![5-bromo-2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2787606.png)

![N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide](/img/structure/B2787613.png)




![6-Fluorospiro[2,3-dihydrothiochromene-4,2'-oxirane] 1,1-dioxide](/img/structure/B2787620.png)
![N-[(2-methyl-1H-indol-5-yl)methyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide](/img/structure/B2787622.png)
